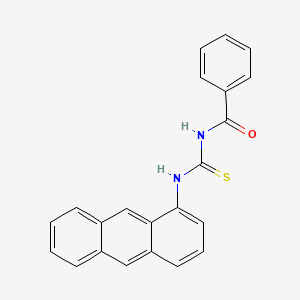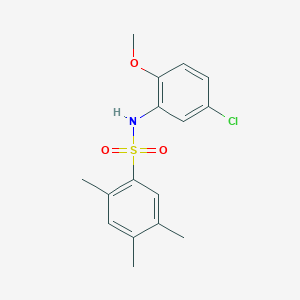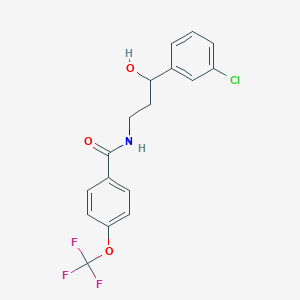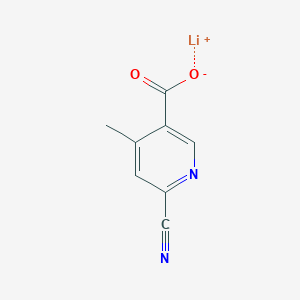
Lithium;6-cyano-4-methylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Lithium;6-cyano-4-methylpyridine-3-carboxylate” is a chemical compound with the CAS Number: 2241138-92-9 . It has a molecular weight of 168.08 . The IUPAC name for this compound is lithium 6-cyano-4-methylnicotinate .
Physical and Chemical Properties This compound is a powder at room temperature . The storage temperature for this compound is at room temperature .
Aplicaciones Científicas De Investigación
1. Neuroprotective and Anti-Aging Properties
Lithium has been identified as a neuroprotective agent with potential anti-aging properties. A study on Caenorhabditis elegans demonstrated that exposure to lithium at clinically relevant concentrations increased survival during normal aging, potentially via altered gene expression related to nucleosome functions and chromatin structure (McColl et al., 2008).
2. Potential in MRI Contrast Agents
Research on a lithium-based compound, Li3cbda, has revealed its use in creating a stable, water-soluble Mn(ii) complex, which shows potential as a biocompatible T1-weighted MRI contrast agent (Khannam et al., 2017).
3. Role in Cellular Survival and Apoptosis
Lithium chloride, a form of lithium, has been shown to exhibit a biphasic dose-dependent effect on human breast cancer cells, influencing cell survival and apoptosis by regulating various signaling molecules and membrane potential alterations (Suganthi et al., 2012).
4. Enhancement of Anti-Inflammatory Effects
A study has indicated that lithium can potentiate anti-inflammatory effects when combined with xanthine and catechin molecules. This suggests a possible safe consumption of caffeine mixed with bioactive molecules along with lithium for bipolar disorder patients (Barbisan et al., 2017).
5. Impact on Circadian Rhythm
Lithium has been shown to influence the circadian clock through its inhibitory action on glycogen synthase kinase 3 (GSK3), thereby affecting the stability of the nuclear receptor Rev-erbα, a component of the circadian rhythm (Yin et al., 2006).
6. Application in Neurodegenerative Disorders
Lithium's inhibition of GSK-3 has implications for treating neurodegenerative disorders like Alzheimer's disease, as it affects tau phosphorylation and enhances microtubule assembly in neurons (Hong et al., 1997).
7. Lithium Distribution in the Brain
A study focusing on the distribution of lithium in the brain used the 6Li isotope and a nuclear reaction technique, providing insights into lithium's action mechanism in psychiatric practice (Thellier et al., 1980).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
lithium;6-cyano-4-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.Li/c1-5-2-6(3-9)10-4-7(5)8(11)12;/h2,4H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKECUKCLWZDCBC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=NC=C1C(=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride](/img/structure/B2680669.png)
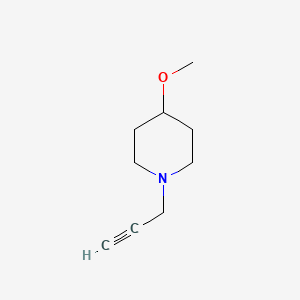
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanamine](/img/structure/B2680671.png)
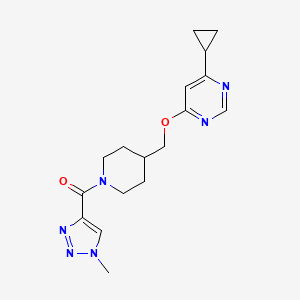
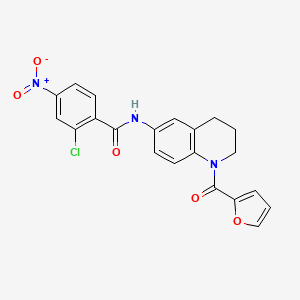
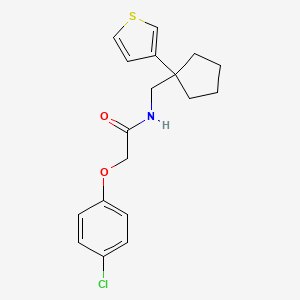

![1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one](/img/structure/B2680677.png)

